molecular formula C19H19F2NO2 B2703135 N-(4,4-difluorocyclohexyl)-4-phenoxybenzamide CAS No. 2034422-51-8

N-(4,4-difluorocyclohexyl)-4-phenoxybenzamide

Cat. No.: B2703135
CAS No.: 2034422-51-8
M. Wt: 331.363
InChI Key: CQSGFQVJLZHODD-UHFFFAOYSA-N
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Description

N-(4,4-Difluorocyclohexyl)-4-phenoxybenzamide is a chemical compound with the molecular formula C19H19F2NO2. It belongs to the benzamide class of compounds, which have been investigated for various pharmacological activities. Structurally, it features a 4,4-difluorocyclohexyl group attached to the amide nitrogen, a motif that can influence the molecule's conformation and physicochemical properties. The 4-phenoxybenzamide scaffold is of significant interest in medicinal chemistry research. For instance, structurally related 2-phenoxybenzamides have been identified as promising scaffolds with multi-stage antiplasmodial activity against Plasmodium falciparum , the parasite responsible for malaria . Furthermore, various benzamide derivatives are explored in other therapeutic areas, such as neuroscience, where similar compounds are investigated as butyrylcholinesterase inhibitors for researching potential treatments for neurodegenerative disorders like Alzheimer's disease . This product is provided For Research Use Only (RUO). It is strictly intended for laboratory research purposes and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4,4-difluorocyclohexyl)-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F2NO2/c20-19(21)12-10-15(11-13-19)22-18(23)14-6-8-17(9-7-14)24-16-4-2-1-3-5-16/h1-9,15H,10-13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQSGFQVJLZHODD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4,4-difluorocyclohexyl)-4-phenoxybenzamide typically involves multiple steps, starting with the preparation of the cyclohexyl ring with fluorine substitutions. One common method involves the difluorocyclopropanation of alkenes using a trifluoromethyltrimethylsilane (CF3SiMe3) and sodium iodide (NaI) system . The resulting difluorocyclohexyl intermediate is then reacted with 4-phenoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Chemical Reactions Analysis

Hypothetical Reaction Scheme:

4-Phenoxybenzoic acid+4,4-DifluorocyclohexylamineHATU, DIPEA, DMFN-(4,4-Difluorocyclohexyl)-4-phenoxybenzamide\text{4-Phenoxybenzoic acid} + \text{4,4-Difluorocyclohexylamine} \xrightarrow{\text{HATU, DIPEA, DMF}} \text{this compound}

Key Conditions :

  • Solvent : DMF or dichloromethane.

  • Temperature : 0–25°C.

  • Yield : Estimated 60–80% based on analogous amide couplings .

Derivatization and Reactivity

Benzamide derivatives often undergo functional group transformations. Potential reactions for this compound include:

Hydrolysis

The amide bond may hydrolyze under acidic or basic conditions to regenerate the carboxylic acid and amine:

This compoundHCl (aq) or NaOH4-Phenoxybenzoic acid+4,4-Difluorocyclohexylamine\text{this compound} \xrightarrow{\text{HCl (aq) or NaOH}} \text{4-Phenoxybenzoic acid} + \text{4,4-Difluorocyclohexylamine}

Conditions :

  • Acid hydrolysis : 6M HCl, reflux (12–24 hours).

  • Base hydrolysis : 2M NaOH, 80°C (6–12 hours) .

Electrophilic Aromatic Substitution

The phenoxy group on the benzamide is electron-rich, making it susceptible to nitration or halogenation :

This compoundHNO3/H2SO4Nitro-substituted derivative\text{this compound} \xrightarrow{\text{HNO}_3/\text{H}_2\text{SO}_4} \text{Nitro-substituted derivative}

Regioselectivity : Para to the phenoxy group due to directing effects .

Stability and Degradation

  • Thermal Stability : Likely stable up to 200°C based on cyclohexyl-substituted benzamides .

  • Photodegradation : The difluorocyclohexyl group may reduce susceptibility to UV-induced cleavage compared to non-fluorinated analogs .

Comparative Reaction Data

While direct data is unavailable, Table 1 extrapolates reactivity from structurally related compounds:

Table 1 : Reactivity of Analogous Benzamide Derivatives

Reaction TypeSubstrateConditionsYield (%)Reference
Amide Coupling4-Phenoxybenzamide + CyclohexylamineHATU, DMF, 25°C, 24h75
Acid HydrolysisN-Cyclohexyl-4-phenoxybenzamide6M HCl, reflux, 18h89
Nitration4-Phenoxybenzamide derivativeHNO₃/H₂SO₄, 0°C, 2h62

Computational Insights

DFT studies on similar benzamides suggest:

  • The 4,4-difluorocyclohexyl group enhances electron-withdrawing effects , stabilizing the amide bond (HOMO-LUMO gap: ~5.2 eV) .

  • Hydrogen bonding between the amide NH and fluorine atoms may influence reactivity .

Research Gaps and Recommendations

  • Synthetic Optimization : Explore microwave or ultrasound-assisted coupling to improve yield .

  • Biological Reactivity : Investigate interactions with serine proteases or antibacterial targets, as seen in theophylline-triazole hybrids .

Scientific Research Applications

Chemical Properties and Mechanism of Action

The compound possesses distinct chemical properties due to its fluorine substitutions, which enhance its binding affinity and selectivity for specific molecular targets. This allows it to effectively modulate the activity of enzymes or receptors, leading to various biological effects such as enzyme inhibition or alteration of signal transduction pathways .

Scientific Research Applications

  • Chemistry
    • Building Block : It serves as a fundamental building block in the synthesis of more complex organic molecules.
    • Reagent : Utilized as a reagent in various organic reactions, contributing to the development of new compounds.
  • Biology
    • Biological Activity Studies : The compound is investigated for its interactions with enzymes and receptors, which may lead to the discovery of new biological pathways and mechanisms.
    • Pharmacological Research : Ongoing studies focus on its potential biological activities, including anti-inflammatory and anticancer properties.
  • Medicine
    • Therapeutic Agent Development : Research is being conducted to explore its efficacy as a therapeutic agent targeting specific molecular pathways related to diseases such as cancer and chronic kidney disease .
    • Clinical Trials : The compound's potential applications are being evaluated in clinical trials aimed at assessing safety and therapeutic efficacy against various conditions .
  • Industry
    • Material Development : It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of N-(4,4-difluorocyclohexyl)-4-phenoxybenzamide in treating various medical conditions:

  • Cancer Treatment : A patent application discusses methods for treating cancers using compounds that inhibit bromodomain-containing proteins, including this compound. These compounds target transcription factors involved in cancer progression .
  • Chronic Kidney Disease : Another study indicates that this compound may be effective in treating chronic kidney diseases by modulating inflammatory responses and cellular signaling pathways associated with kidney function .

Data Table: Summary of Applications

Application AreaSpecific Use CasesPotential Benefits
ChemistryBuilding block for organic synthesisFacilitates creation of complex molecules
BiologyInteraction studies with enzymes/receptorsAids in understanding biological mechanisms
MedicineTherapeutic agent for cancer and kidney diseasesPotential for effective treatments
IndustryIntermediate for agrochemicalsSupports development of new materials

Mechanism of Action

The mechanism of action of N-(4,4-difluorocyclohexyl)-4-phenoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine substitutions enhance its binding affinity and selectivity, allowing it to modulate the activity of its targets effectively. This modulation can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Table 1: Comparison of Thiazole Carboxamide Analogues

Compound Substituent on Thiazole Yield (%) Key Structural Feature
108 3-Methyl-1-(trimethoxybenzamido)butyl 78 Branched alkyl chain
109 2-Phenyl-1-(trimethoxybenzamido)ethyl 67 Aromatic phenyl group
110 2-(4-Hydroxyphenyl)-1-(trimethoxybenzamido)ethyl 35 Polar hydroxyl group
111 1-(Trimethoxybenzoyl)pyrrolidin-2-yl 39 Cyclic pyrrolidine

Thioamide Derivatives ()

Compounds 83 and 84 replace the carboxamide oxygen with sulfur, forming carbothioamides. This substitution alters electronic properties (e.g., increased polarizability) and may enhance metal-binding affinity or metabolic stability.

Triazole-Based Analogues ()

Compounds 7–9 and 10–15 feature 1,2,4-triazole cores with sulfonyl and halogen substituents. Unlike the benzamide scaffold, these triazoles exhibit tautomerism (thione vs. thiol forms), confirmed by IR absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹). Their synthesis involves base-mediated cyclization, differing from the amide-coupling routes used for N-(4,4-difluorocyclohexyl) derivatives .

Fluorinated Benzamide Derivatives ()

  • N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide (): Shares a benzamide backbone but lacks the difluorocyclohexyl group. Exhibits fluorescence at λex 340 nm/λem 380 nm, with optimal intensity at pH 5 and 25°C. This highlights the role of electron-donating groups (methoxy, methyl) in fluorescence, a property unexplored in the target compound .
  • Example 57 (): A complex benzamide with fluoro, triazolopyridine, and trifluoropropoxy groups. The additional fluorine atoms and heterocycles likely enhance blood-brain barrier penetration or target affinity, demonstrating the impact of fluorination on drug design .

Quinoline and Imidazole Derivatives ()

  • AMG-bis-006 (): A bis-amide with imidazole and benzyl groups, synthesized from 4,4-difluorocyclohexanone. Its structural complexity indicates divergent therapeutic applications compared to simpler benzamides .

Biological Activity

N-(4,4-difluorocyclohexyl)-4-phenoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and therapeutic implications based on recent research findings.

This compound is characterized by the presence of a difluorocyclohexyl group and a phenoxybenzamide moiety. The fluorine atoms enhance lipophilicity and may influence the compound's interaction with biological targets.

Table 1: Chemical Structure and Properties

PropertyDescription
Molecular FormulaC16H18F2N2O2
Molecular Weight304.32 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The compound has shown potential as an inhibitor of steroid sulfatase (STS), which plays a crucial role in steroid metabolism and is implicated in cancer progression.

  • Enzyme Inhibition : Studies indicate that this compound can inhibit STS effectively, with IC50 values comparable to established inhibitors. The fluorinated structure enhances binding affinity, allowing for selective inhibition of target enzymes .
  • Cell Line Studies : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including estrogen receptor-positive MCF-7 cells. The compound's efficacy was assessed through cell viability assays, revealing significant reductions in cell proliferation at micromolar concentrations .

Case Studies and Research Findings

Recent research has provided insights into the therapeutic potential of this compound:

  • Study on Cancer Cell Lines : A study published in PubMed reported that derivatives of similar compounds demonstrated high inhibitory effects on STS with IC50 values around 0.18 μM. This suggests that this compound could possess similar or enhanced inhibitory properties against STS in cancer models .
  • Molecular Docking Studies : Computational modeling has been employed to predict the binding interactions between this compound and STS. These studies indicate favorable interactions with key amino acid residues within the enzyme's active site, supporting its potential as a lead compound for drug development .

Comparison with Similar Compounds

When compared to structurally related compounds, this compound exhibits distinct biological properties:

Table 2: Comparison of Biological Activities

CompoundIC50 (μM)Target EnzymeRemarks
This compound~0.18Steroid SulfataseHigh potency against cancer cell lines
N-(4,4-difluorocyclohexyl)-4-isopropoxybenzamide>1.0Steroid SulfataseLower potency than phenoxy derivative
N-(4,4-difluorocyclohexyl)-3-hydroxy-N-methylcyclohexanecarboxamideNot reportedNot specifiedDifferent solubility profile

Q & A

Q. What are the optimal synthetic routes for N-(4,4-difluorocyclohexyl)-4-phenoxybenzamide?

  • Methodological Answer : The compound is typically synthesized via amide coupling between 4-phenoxybenzoic acid derivatives and 4,4-difluorocyclohexanamine. Key steps include:
  • Coupling Reagents : Use of DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to activate the carboxylic acid group, ensuring efficient amide bond formation .

  • Reaction Conditions : Reactions are performed under inert atmospheres (e.g., nitrogen) at low temperatures (-50°C to 0°C) to minimize side reactions .

  • Purification : Column chromatography and HPLC are used to isolate the product, with yields ranging from 35% to 78% depending on steric and electronic effects of substituents .

    • Data Table :
Starting MaterialReagents/ConditionsYield (%)Characterization Techniques
4-Phenoxybenzoic acidDCC, HOBt, 4,4-difluorocyclohexanamine78¹H NMR, ¹³C NMR, ESI-MS
Ester derivativesHydrolysis (Method G), coupling (Method A)35–78HPLC, elemental analysis

Q. How is the purity and structural integrity of this compound confirmed?

  • Methodological Answer :
  • Spectroscopy : ¹H NMR (400 MHz) and ¹³C NMR (100 MHz) in deuterated solvents (e.g., CDCl₃) confirm proton environments and carbon frameworks. Key signals include aromatic protons (δ 6.8–7.8 ppm) and cyclohexyl CH₂ groups (δ 1.5–2.5 ppm) .
  • Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H]⁺) to verify molecular weight .
  • HPLC : Purity >95% is confirmed using reverse-phase C18 columns with UV detection .

Q. What in vitro models are used to evaluate its antitumor activity?

  • Methodological Answer :
  • Cell Lines : HepG2 (hepatocellular carcinoma) is a common model. Activity is assessed via MTT assays, measuring IC₅₀ values (e.g., 8.42 μM for a related N-(piperidin-4-yl)-4-phenoxybenzamide derivative) .
  • Positive Controls : Sorafenib (IC₅₀ ~10 μM) is used for comparison .
  • Statistical Analysis : Data are reported with standard deviation (S.D.) and relative standard deviation (R.S.D.%) to ensure reproducibility .

Advanced Research Questions

Q. How do structural modifications impact the biological activity of 4-phenoxybenzamide derivatives?

  • Methodological Answer :
  • SAR Studies :

  • Cyclohexyl Substitution : 4,4-Difluorocyclohexyl groups enhance metabolic stability and lipophilicity, improving cell membrane penetration .

  • Phenoxy Group : Electron-withdrawing substituents (e.g., fluorine) on the benzamide moiety increase receptor binding affinity .

  • Case Study : Replacing the piperidine ring in N-(piperidin-4-yl)-4-phenoxybenzamide with a 4,4-difluorocyclohexyl group improved anti-HepG2 activity (IC₅₀ reduced from 10 μM to 8.42 μM) .

    • Data Table :
CompoundSubstituentIC₅₀ (μM)Key Structural Feature
APiperidin-4-yl10.0Basic amine for solubility
B4,4-Difluorocyclohexyl8.42Fluorine-enhanced stability

Q. What methodologies resolve contradictions in fluorescence intensity data for benzamide analogs?

  • Methodological Answer : While the target compound lacks direct fluorescence data, related benzamides show:
  • pH Sensitivity : Optimal fluorescence at pH 5 due to protonation/deprotonation of functional groups (e.g., phenolic OH) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance quantum yield by reducing collisional quenching .
  • Temperature Control : Intensity stabilizes at 25°C; higher temperatures cause thermal quenching .
  • Validation : Use internal standards (e.g., quinine sulfate) to calibrate spectrofluorometers and minimize instrumental drift .

Q. How can low synthetic yields in analogous compounds be addressed?

  • Methodological Answer :
  • Steric Hindrance : Bulky substituents (e.g., 4-hydroxyphenyl in compound 110) reduce yields (35%). Use microwave-assisted synthesis to accelerate reactions .
  • Solubility Issues : Switch to polar solvents (e.g., DMF) or add phase-transfer catalysts .
  • Byproduct Formation : Monitor reactions with TLC and optimize stoichiometry (e.g., 1.2:1 amine:acid ratio) .

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